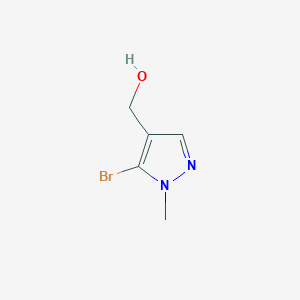
1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic organic compound with the molecular formula C10H8BrNO It is a derivative of indole, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the bromination of indole followed by the introduction of a chloroethanone group. One common method involves the following steps:
Bromination: Indole is treated with a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 7-position of the indole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine or chlorine atoms under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form different products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an indole derivative with an amine group, while oxidation might produce an indole derivative with a carboxyl group.
Wissenschaftliche Forschungsanwendungen
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound can be used in studies involving indole derivatives, which are known to have various biological activities.
Materials Science: It can be used in the synthesis of organic materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(7-Bromo-1H-indol-3-yl)acetamide: This compound has a similar indole structure but with an acetamide group instead of a chloroethanone group.
2-(7-Bromo-1H-indol-3-yl)acetic acid: This compound has an acetic acid group instead of a chloroethanone group.
Uniqueness
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is unique due to the presence of both a bromine atom and a chloroethanone group, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a versatile platform for the synthesis of various derivatives with potential biological and material applications.
Eigenschaften
CAS-Nummer |
1018593-32-2 |
|---|---|
Molekularformel |
C10H7BrClNO |
Molekulargewicht |
272.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



